molecular formula C14H11NO8S B13443459 Tolcapone Sulfate

Tolcapone Sulfate

Cat. No.: B13443459
M. Wt: 353.31 g/mol
InChI Key: HUWFZTJFROTQFT-UHFFFAOYSA-N
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Description

Tolcapone Sulfate is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolcapone Sulfate can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure Tolcapone .

Industrial Production Methods

Industrial production of this compound often involves a one-pot process to enhance efficiency and reduce costs. This method integrates multiple reaction steps into a single process, minimizing the need for intermediate purification and reducing the overall production time .

Chemical Reactions Analysis

Types of Reactions

Tolcapone Sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and demethylated derivatives of Tolcapone .

Scientific Research Applications

Tolcapone Sulfate has a wide range of scientific research applications:

Mechanism of Action

Tolcapone Sulfate exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The increased levels of dopamine help alleviate the motor symptoms associated with Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tolcapone Sulfate

This compound is unique due to its ability to cross the blood-brain barrier and inhibit COMT both peripherally and centrally. This dual action makes it more effective in increasing brain dopamine levels compared to other COMT inhibitors .

Properties

Molecular Formula

C14H11NO8S

Molecular Weight

353.31 g/mol

IUPAC Name

[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenyl] hydrogen sulfate

InChI

InChI=1S/C14H11NO8S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15(18)19)14(17)12(7-10)23-24(20,21)22/h2-7,17H,1H3,(H,20,21,22)

InChI Key

HUWFZTJFROTQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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